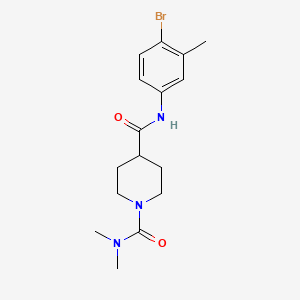
3-(1,3-benzodioxol-5-yl)-N-(1,5-dimethylhexyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-yl)-N-(1,5-dimethylhexyl)acrylamide, also known as MDMA, is a synthetic compound that has gained popularity as a recreational drug due to its euphoric and empathogenic effects. However, in recent years, MDMA has also gained attention in scientific research due to its potential therapeutic applications in the treatment of various mental health disorders.
作用机制
3-(1,3-benzodioxol-5-yl)-N-(1,5-dimethylhexyl)acrylamide acts primarily on the serotonin system in the brain. It stimulates the release of serotonin from the presynaptic neurons and blocks its reuptake, leading to an increase in the extracellular concentration of serotonin. This increase in serotonin levels is responsible for the euphoric and empathogenic effects of this compound. Additionally, this compound also affects the release and reuptake of dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has both acute and long-term effects on the brain and body. Acute effects include increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria, empathy, and sociability. Long-term effects of this compound use include neurotoxicity, cognitive impairment, and mood disorders. However, these effects are primarily observed in heavy users and can be mitigated by responsible use and proper dosing.
实验室实验的优点和局限性
3-(1,3-benzodioxol-5-yl)-N-(1,5-dimethylhexyl)acrylamide has several advantages as a research tool. It is relatively easy to synthesize and has a well-understood mechanism of action. Additionally, this compound produces robust and consistent effects, making it useful for studying the neurobiological basis of emotional processing and social behavior. However, the recreational use of this compound has made it a controlled substance in many countries, which limits its availability for research purposes.
未来方向
There are several areas of future research that could expand our understanding of 3-(1,3-benzodioxol-5-yl)-N-(1,5-dimethylhexyl)acrylamide's therapeutic potential. One area of interest is the use of this compound in the treatment of other mental health disorders, such as addiction and autism spectrum disorder. Additionally, there is a need for further research into the long-term effects of this compound use, as well as the development of safer and more effective dosing regimens. Finally, there is a need for more research into the neurobiological basis of this compound's effects, which could lead to the development of new treatments for mental health disorders.
合成方法
3-(1,3-benzodioxol-5-yl)-N-(1,5-dimethylhexyl)acrylamide is synthesized from safrole, a natural oil extracted from the roots of the sassafras tree. The synthesis process involves several steps, including isomerization, oxidation, and amination. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
3-(1,3-benzodioxol-5-yl)-N-(1,5-dimethylhexyl)acrylamide has shown promising results in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. Studies have shown that this compound-assisted psychotherapy can help patients overcome their emotional trauma by enhancing their ability to process and integrate traumatic memories. This compound works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, which leads to a state of increased emotional openness and empathy.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(6-methylheptan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-13(2)5-4-6-14(3)19-18(20)10-8-15-7-9-16-17(11-15)22-12-21-16/h7-11,13-14H,4-6,12H2,1-3H3,(H,19,20)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMYNURMUARWDE-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)NC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-morpholinyl)acetamide](/img/structure/B5324805.png)
![(2R*,3S*,6R*)-5-(6-methyl-3-pyridazinyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5324813.png)

![4-{[6-(1,1-dimethylpropyl)-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5324817.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5324827.png)
![N,N-dimethyl-6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrazine-2-carboxamide](/img/structure/B5324833.png)
![N-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]benzenesulfonamide](/img/structure/B5324861.png)

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5324876.png)

![4-{1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5324899.png)
![1'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5324905.png)
![N'-[1-(4-bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5324910.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5324911.png)